molecular formula C24H28O2 B12544423 9H-Fluoren-2-YL undec-10-enoate CAS No. 143458-23-5

9H-Fluoren-2-YL undec-10-enoate

Cat. No.: B12544423
CAS No.: 143458-23-5
M. Wt: 348.5 g/mol
InChI Key: ASPUFGGPDPYGPS-UHFFFAOYSA-N
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Description

9H-Fluoren-2-YL undec-10-enoate is an organic compound that features a fluorene moiety attached to an undecenoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-2-YL undec-10-enoate typically involves the esterification of 9H-fluoren-2-ol with undec-10-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-2-YL undec-10-enoate can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Fluorenone derivatives.

    Reduction: Fluoren-2-yl undec-10-enol.

    Substitution: Various substituted fluorenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 9H-Fluoren-2-YL undec-10-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active fluorene moiety, which can then interact with its target. The pathways involved may include signal transduction, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 9H-Fluoren-2-yl acetate
  • 9H-Fluoren-2-yl propionate
  • 9H-Fluoren-2-yl butyrate

Uniqueness

9H-Fluoren-2-YL undec-10-enoate is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain analogs.

Properties

CAS No.

143458-23-5

Molecular Formula

C24H28O2

Molecular Weight

348.5 g/mol

IUPAC Name

9H-fluoren-2-yl undec-10-enoate

InChI

InChI=1S/C24H28O2/c1-2-3-4-5-6-7-8-9-14-24(25)26-21-15-16-23-20(18-21)17-19-12-10-11-13-22(19)23/h2,10-13,15-16,18H,1,3-9,14,17H2

InChI Key

ASPUFGGPDPYGPS-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)OC1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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